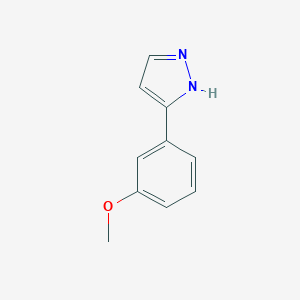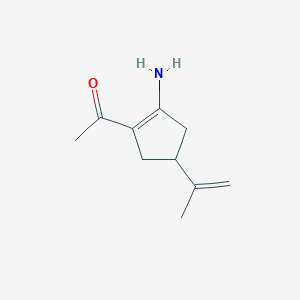
1-(2-Amino-4-prop-1-en-2-ylcyclopenten-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-prop-1-en-2-ylcyclopenten-1-yl)ethanone, also known as APEC, is a cyclic enamine compound that has gained significant attention in recent years due to its potential use in various scientific research applications. APEC is a versatile compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-prop-1-en-2-ylcyclopenten-1-yl)ethanone is not fully understood, but it is believed to involve the formation of a Schiff base with a metal ion, which can then undergo various reactions, including oxidation and reduction. This compound has also been shown to interact with biological molecules, such as proteins and DNA, and may have potential as a therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to have antioxidant properties and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Amino-4-prop-1-en-2-ylcyclopenten-1-yl)ethanone is its versatility, as it can be synthesized using various methods and has potential use in various scientific research applications. However, one limitation of this compound is its low yield, which can make it difficult to obtain large quantities for laboratory experiments.
Direcciones Futuras
There are several future directions for the use of 1-(2-Amino-4-prop-1-en-2-ylcyclopenten-1-yl)ethanone in scientific research, including its potential use as a therapeutic agent for the treatment of various diseases, as a fluorescent probe for biological molecules, and as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method to increase its yield.
Métodos De Síntesis
1-(2-Amino-4-prop-1-en-2-ylcyclopenten-1-yl)ethanone can be synthesized using various methods, including the reaction of cyclopentanone with allylamine in the presence of a base, followed by the addition of acrolein. Another method involves the reaction of cyclopentanone with allylamine in the presence of a base, followed by the addition of acetaldehyde. The yield of this compound using these methods is typically around 40-50%.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-prop-1-en-2-ylcyclopenten-1-yl)ethanone has been studied for its potential use in various scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biological molecules, and as a chiral auxiliary in asymmetric synthesis. This compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
145696-97-5 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-(2-amino-4-prop-1-en-2-ylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-4-9(7(3)12)10(11)5-8/h8H,1,4-5,11H2,2-3H3 |
Clave InChI |
CPSNYJIBUBJXNL-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC(=C(C1)N)C(=O)C |
SMILES canónico |
CC(=C)C1CC(=C(C1)N)C(=O)C |
Sinónimos |
Ethanone, 1-[2-amino-4-(1-methylethenyl)-1-cyclopenten-1-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



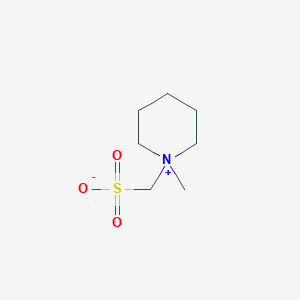
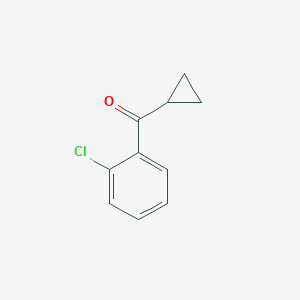
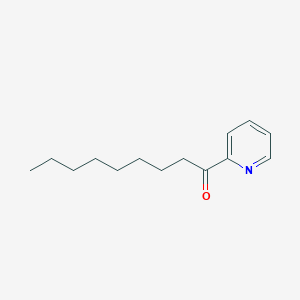

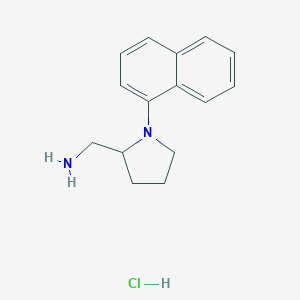




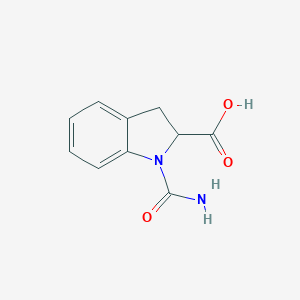
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)


